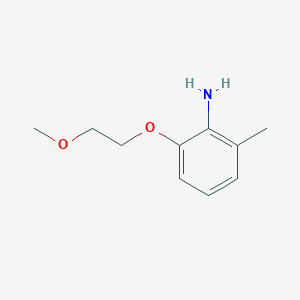

2-(2-Methoxyethoxy)-6-methylaniline

Description

2-(2-Methoxyethoxy)-6-methylaniline is an aromatic amine with a benzene ring substituted by three functional groups:

- Amino group (-NH₂) at position 1.

- 2-Methoxyethoxy group (-OCH₂CH₂OCH₃) at position 2.

- Methyl group (-CH₃) at position 6.

Molecular Formula: C₁₀H₁₅NO₂ Molecular Weight: 181.23 g/mol Key Features:

- The methoxyethoxy group introduces polarity and flexibility, enhancing solubility in polar solvents compared to simpler alkyl-substituted analogs.

Properties

Molecular Formula |

C10H15NO2 |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(2-methoxyethoxy)-6-methylaniline |

InChI |

InChI=1S/C10H15NO2/c1-8-4-3-5-9(10(8)11)13-7-6-12-2/h3-5H,6-7,11H2,1-2H3 |

InChI Key |

BDONDWGXPRKWGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCOC)N |

Origin of Product |

United States |

Preparation Methods

Methylation of 2-(2-Methoxyethoxy)aniline

- Reagents and Conditions:

Reaction of 2-(2-methoxyethoxy)aniline with methylating agents such as methyl iodide in the presence of a base like potassium carbonate.- Solvent: Acetone or dimethylformamide (DMF)

- Temperature: Elevated temperatures (typically 50–80 °C) to promote methylation

- Mechanism: The base deprotonates the amine, facilitating nucleophilic substitution on the methyl iodide to form the methylated aniline derivative.

- Purification: Recrystallization or chromatographic techniques are employed to isolate the product with high purity.

Catalytic Reductive Alkylation (Preferred Industrial Method)

- Process Description:

Reductive alkylation involves reacting 2-alkyl-6-methylaniline with methoxyacetone (CH₃C(O)CH₂-O-CH₃) in an aqueous acidic medium under hydrogen atmosphere, catalyzed by platinized carbon. - Key Parameters:

- Catalyst: Platinized carbon (Pt/C)

- Acid cocatalyst: Sulfuric acid or phosphoric acid (0.001 to 0.08 mole equivalents relative to aniline)

- Hydrogen pressure: 2 × 10⁵ to 1 × 10⁶ Pa

- Temperature: 20 to 80 °C, optimally 40 to 50 °C

- Water content: 5 to 50% by weight relative to methoxyacetone, ideally 15 to 30%

- Advantages:

- Improved catalyst separation due to water presence and base addition post-reaction

- High yield and purity without extensive solvent use

- Catalyst recyclability with minimal activity loss

- Post-Reaction Treatment:

Addition of base to neutralize acid and facilitate catalyst filtration; product recovered from filtrate.

| Aspect | Methylation Route | Catalytic Reductive Alkylation |

|---|---|---|

| Starting Material | 2-(2-Methoxyethoxy)aniline | 2-Alkyl-6-methylaniline + Methoxyacetone |

| Key Reagents | Methyl iodide, potassium carbonate | Platinized carbon catalyst, hydrogen, acid cocatalyst |

| Solvent | Acetone or DMF | Aqueous medium with controlled water content |

| Temperature | 50–80 °C | 20–80 °C (optimal 40–50 °C) |

| Reaction Type | Nucleophilic substitution | Reductive alkylation |

| Catalyst | None | Pt/C catalyst |

| Hydrogen Source | Not required | Hydrogen gas |

| Purification | Recrystallization, chromatography | Filtration after base addition |

| Catalyst Reusability | Not applicable | High, minimal loss over cycles |

| Industrial Suitability | Moderate | High |

| Environmental Considerations | Use of methyl iodide (toxic, volatile) | Reduced solvent use, improved catalyst recovery |

| Yield and Purity | Generally good, depends on conditions | High yield and purity |

The reductive alkylation method described in patent EP0605363A1 and related literature offers a scalable, eco-friendly, and economically advantageous route for industrial production of 2-(2-methoxyethoxy)-6-methylaniline and its analogs. The presence of water in the reaction medium improves catalyst separation and reduces filtration issues common in prior art methods.

The methylation approach, while straightforward, involves handling methyl iodide, which is toxic and requires careful control. It is more suited for small-scale or laboratory synthesis.

Catalysts used in reductive alkylation are typically platinum on carbon, but other transition metals such as palladium, rhodium, ruthenium, iridium, and iron supported on activated carbon have been reported, with metal loading between 10-20 wt%.

Reaction solvents for hydrogenation include alcohols (methanol, ethanol, isopropanol), ethyl acetate, chloroform, and acetic acid, with alcohols being preferred for better solubility and reaction rates.

The preparation of 2-(2-Methoxyethoxy)-6-methylaniline is effectively achieved by two main methods:

Methylation of 2-(2-methoxyethoxy)aniline using methyl iodide and base, suitable for laboratory scale.

Catalytic reductive alkylation of 2-alkyl-6-methylaniline with methoxyacetone under hydrogen and acidic aqueous conditions, favored for industrial production due to better catalyst handling, recyclability, and environmental profile.

The reductive alkylation method with controlled water content and post-reaction base addition represents a significant advancement in the synthesis of this compound, ensuring high purity, yield, and process sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-6-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones, nitroso derivatives.

Reduction: Amines, alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(2-Methoxyethoxy)-6-methylaniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physicochemical Comparison

The table below highlights key differences between 2-(2-Methoxyethoxy)-6-methylaniline and its analogs:

*Solubility inferred from substituent polarity.

2.2 Functional Group Impact on Properties

- Polarity: The methoxyethoxy group in 2-(2-Methoxyethoxy)-6-methylaniline increases polarity compared to EMA’s ethyl group, improving solubility in polar solvents like acetonitrile or ethanol. HEMA’s hydroxyethyl group enhances hydrogen bonding, making it more water-soluble than both EMA and the target compound .

Reactivity :

- The chloromethyl group in 2-(Chloromethyl)-6-methylaniline enables nucleophilic substitution reactions, unlike the inert ether linkage in the target compound .

- EMA’s ethyl group lacks electron-withdrawing/donating effects, making it less reactive in electrophilic aromatic substitution compared to methoxyethoxy-substituted analogs .

Environmental and Regulatory Considerations :

- EMA and HEMA are regulated as pesticide metabolites, with maximum residue limits (MRLs) in food commodities (e.g., 0.02 mg/kg in eggs and milk) due to their persistence and toxicity .

- The target compound’s methoxyethoxy group may reduce environmental persistence compared to chlorinated analogs but requires further ecotoxicological studies.

2.3 Positional Isomerism Effects

- 4-Methoxy-2-methylaniline vs. Target Compound:

- The para-methoxy group in 4-methoxy-2-methylaniline alters electronic distribution on the benzene ring, reducing steric hindrance at the ortho position. This increases reactivity in coupling reactions compared to the target compound’s bulky ortho-methoxyethoxy group .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Methoxyethoxy)-6-methylaniline, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves etherification of 6-methylaniline derivatives. A two-step approach may include:

Protection of the amine group using tert-butoxycarbonyl (Boc) to prevent side reactions.

Alkylation with 2-methoxyethoxy chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) at 60–80°C for 6–12 hours.

Post-reaction, deprotection with trifluoroacetic acid (TFA) yields the target compound. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to alkylating agent) and monitoring via TLC/HPLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing 2-(2-Methoxyethoxy)-6-methylaniline?

- Structural Confirmation :

- ¹H/¹³C NMR : Key signals include the methoxyethoxy group (δ ~3.3–3.7 ppm for OCH₂CH₂O and δ ~3.4 ppm for OCH₃) and aromatic protons (δ ~6.5–7.0 ppm for substituted aniline) .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O-C ether), and 1600 cm⁻¹ (aromatic C=C) .

- Purity Assessment :

- HPLC-UV : Reverse-phase C18 column, acetonitrile/water mobile phase (70:30), retention time ~8–10 minutes .

- GC-MS : Electron ionization (EI) mode to confirm molecular ion (m/z ~195) and fragmentation patterns .

Q. What safety protocols are essential for handling 2-(2-Methoxyethoxy)-6-methylaniline?

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-certified respirators (e.g., N95) if aerosolization occurs .

- Ventilation : Conduct reactions in a fume hood with local exhaust ventilation.

- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

Advanced Research Questions

Q. How does the 2-methoxyethoxy substituent affect solubility in ionic liquid systems?

- Mechanism : The ether group enhances hydrogen-bonding capacity with ionic liquids (e.g., EMIM[MDEGSO₄]), increasing solubility.

- Methodology :

- Solubility Testing : Use gravimetric methods at 25–60°C.

- UNIFAC-IL Modeling : Predict interactions using group contribution parameters for methoxyethoxy and aniline moieties .

- Contradictions : Discrepancies in reported solubility may arise from impurities or ionic liquid hydration levels. Validate via Karl Fischer titration .

Q. How can researchers resolve inconsistencies in reported physicochemical properties (e.g., melting point, logP)?

- Data Reconciliation :

Comparative Analysis : Cross-reference DSC data (melting point ~45–50°C) with purity-adjusted values.

logP Determination : Use shake-flask method (octanol/water) or computational tools (e.g., ChemAxon) to account for protonation state (pKa ~4.8) .

- Collaborative Studies : Replicate experiments using standardized protocols (e.g., OECD guidelines) .

Q. What role does 2-(2-Methoxyethoxy)-6-methylaniline play in magnesium battery electrolyte design?

- Application : As a stabilizer in ionic liquid electrolytes (e.g., [N₂(20201)][NTf₂]), it mitigates Mg anode passivation.

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.